N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Medicinal chemistry Ligand efficiency Synthetic tractability

N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a synthetic benzamide derivative that integrates a 6-methylpyrimidine moiety with a benzamide core via a methylene linker. With a molecular weight of 227.26 g/mol and the molecular formula C13H13N3O, this compound functions as a minimally elaborated pharmacophore scaffold, offering a versatile starting point for the synthesis of protein arginine methyltransferase (PRMT) inhibitors and other pyrimidine-benzamide conjugates.

Molecular Formula C13H13N3O
Molecular Weight 227.267
CAS No. 2097889-18-2
Cat. No. B2749909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-methylpyrimidin-4-yl)methyl]benzamide
CAS2097889-18-2
Molecular FormulaC13H13N3O
Molecular Weight227.267
Structural Identifiers
SMILESCC1=CC(=NC=N1)CNC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H13N3O/c1-10-7-12(16-9-15-10)8-14-13(17)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,17)
InChIKeyVYFCPPXQVZSJKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-Methylpyrimidin-4-yl)methyl]benzamide (CAS 2097889-18-2): Core Structural and Procurement Profile


N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a synthetic benzamide derivative that integrates a 6-methylpyrimidine moiety with a benzamide core via a methylene linker . With a molecular weight of 227.26 g/mol and the molecular formula C13H13N3O, this compound functions as a minimally elaborated pharmacophore scaffold, offering a versatile starting point for the synthesis of protein arginine methyltransferase (PRMT) inhibitors and other pyrimidine-benzamide conjugates [1]. Its unsubstituted benzamide ring distinguishes it from pre-functionalized analogs, providing maximal synthetic freedom for late-stage diversification in medicinal chemistry campaigns [1].

Why Simple N-Benzamide Substitution Fails for N-[(6-Methylpyrimidin-4-yl)methyl]benzamide Applications


Generic benzamide derivatives cannot substitute for N-[(6-methylpyrimidin-4-yl)methyl]benzamide in applications targeting the PRMT6 or related PRMT allosteric pockets, because the 6-methyl substituent on the pyrimidine ring engages in critical hydrophobic contacts that are absent in the des-methyl (4-pyrimidinyl) analog [1]. Furthermore, the methylene (-CH2-) linker provides a specific distance and angle between the benzamide and pyrimidine rings that is geometrically distinct from the thiomethylene (-CH2-S-) linker found in certain structural analogs, leading to divergent conformational preferences in the binding site [1]. SAR studies on allosteric PRMT6 inhibitors have demonstrated that even minor alterations to the linker or the pyrimidine substitution pattern can drastically reduce potency, underscoring that in-class compounds cannot be interchanged without compromising target engagement and selectivity [1].

Comparative Quantitative Evidence for N-[(6-Methylpyrimidin-4-yl)methyl]benzamide vs. Closest Analogs


Molecular Weight Reduction vs. Thioether-Linked Analog (CAS 5552-57-8) for Improved Ligand Efficiency

N-[(6-methylpyrimidin-4-yl)methyl]benzamide employs a methylene (-CH2-) linker, whereas the closest structural analog N-{[(6-methylpyrimidin-4-yl)sulfanyl]methyl}benzamide (CAS 5552-57-8) incorporates a thiomethylene (-CH2-S-) linker. The replacement of methylene with thiomethylene introduces a sulfur atom, increasing the molecular weight from 227.26 g/mol to 259.33 g/mol . This 32.07 g/mol difference represents a 14.1% increase in mass, which adversely affects ligand efficiency metrics and adds synthetic complexity due to the handling of thiol intermediates.

Medicinal chemistry Ligand efficiency Synthetic tractability

Unsubstituted Benzamide Ring vs. 2-Bromo-5-methoxy Analog for Late-Stage Diversification Potential

The target compound features an unsubstituted benzamide ring, whereas the analog 2-bromo-5-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide (CAS 2195881-38-8) is pre-functionalized with bromine and methoxy groups. The absence of substituents on the target compound's aromatic ring leaves all five aromatic C-H positions available for electrophilic aromatic substitution, C-H activation, or cross-coupling reactions . In contrast, the 2-bromo-5-methoxy analog is committed to a specific substitution pattern that may not be optimal for a given target and requires additional synthetic steps for further modification.

Synthetic chemistry Late-stage functionalization Building block versatility

Minimal Pharmacophore vs. SGC6870 PRMT6 Inhibitor (IC50 Benchmark) for Lead Generation

The target compound represents a minimal pharmacophore scaffold, lacking the elaborated substituents that confer high potency to the allosteric PRMT6 inhibitor SGC6870. SGC6870 achieves an IC50 of 77 ± 6 nM against PRMT6 through optimized interactions within an induced allosteric pocket [1]. In contrast, N-[(6-methylpyrimidin-4-yl)methyl]benzamide, as a simplified core, is expected to exhibit >100-fold lower potency (IC50 > 7.7 µM) based on the established SAR that high-affinity binding requires additional substituents occupying the hydrophobic pocket adjacent to the 6-methylpyrimidine [1]. This potency gap positions the target compound not as a competitor to optimized probes, but as a versatile starting point for SAR exploration.

PRMT6 inhibition Allosteric inhibitor Lead optimization

6-Methyl Substituent vs. Des-Methyl Analog for Hydrophobic Pocket Occupancy

The 6-methyl substituent on the pyrimidine ring differentiates N-[(6-methylpyrimidin-4-yl)methyl]benzamide from the des-methyl analog N-(pyrimidin-4-ylmethyl)benzamide. X-ray crystallographic analysis of the PRMT6–SGC6870 complex reveals that the 6-methyl group occupies a distinct hydrophobic subpocket, contributing to both binding affinity and selectivity over other PRMT family members [1]. Removal of this methyl group eliminates key van der Waals contacts, and SAR studies confirm that des-methyl analogs exhibit substantially reduced PRMT6 inhibition [1].

PRMT6 selectivity Hydrophobic interaction Structural biology

Recommended Application Scenarios for N-[(6-Methylpyrimidin-4-yl)methyl]benzamide in Scientific Procurement


Fragment-Based Drug Discovery (FBDD) Targeting PRMT6 Allosteric Site

The compound serves as an ideal minimal pharmacophore for fragment-based screening against PRMT6. Its low molecular weight (227.26 g/mol) and the presence of the 6-methyl group, which engages a critical hydrophobic subpocket, make it suitable for fragment growth strategies. Procurement of this scaffold enables systematic SAR exploration by adding substituents to the benzamide ring, with the goal of progressing toward or surpassing the potency benchmark set by SGC6870 (IC50 = 77 nM) [1].

Parallel Library Synthesis of Pyrimidine-Benzamide Conjugates

The unsubstituted benzamide ring provides five sites for diversification, enabling the generation of compound libraries through parallel synthesis. This contrasts with pre-functionalized analogs such as the 2-bromo-5-methoxy derivative, which limits synthetic flexibility. The methylene linker also confers synthetic advantages over the thiomethylene variant, reducing molecular weight and avoiding sulfur-related purification challenges [1].

Mechanistic Probe for Hydrophobic Pocket Occupancy in PRMT6

By comparing the activity of N-[(6-methylpyrimidin-4-yl)methyl]benzamide with its des-methyl analog (N-(pyrimidin-4-ylmethyl)benzamide), researchers can quantify the contribution of the 6-methyl group to PRMT6 binding and selectivity. This differential analysis supports the elucidation of key pharmacophoric features required for allosteric inhibition of PRMT6, as documented in crystallographic and SAR studies [1].

Core Scaffold for Structure-Based Lead Optimization

The compound provides a structurally defined core for iterative structure-based design. The potency gap between this minimal scaffold (>7.7 µM expected) and the optimized probe SGC6870 (77 nM) quantifies the optimization trajectory, allowing medicinal chemists to track improvements in ligand efficiency and selectivity through successive rounds of design and synthesis [1].

Quote Request

Request a Quote for N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.